molecular formula C14H11Cl2NO3 B1452419 METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE CAS No. 946426-88-6

METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE

Cat. No. B1452419
Key on ui cas rn: 946426-88-6
M. Wt: 312.1 g/mol
InChI Key: IPBRHVDRTRBACF-UHFFFAOYSA-N
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Patent
US08153624B2

Procedure details

Alternate procedure: Cool a solution of 5-cyclopropyl-3-(2,6-dichloro-phenyl)-isoxazole-4-carboxylic acid methyl ester (62.4 g, 200 mmol) in dichloromethane (400 mL) to 0° C. Add diisobutylaluminum hydride (440 mL, 1.0 M, 440 mmol) while maintaining the temperature between −5° C. and 0° C. Stir the resulting mixture for 30 min. Warm to 15° C. to 25° C. and stir for 3 h. Add the reaction solution to 2.0 M HCl (800 mL) at ˜8° C. to 10° C. Stir for 30 minutes Separate the phases and extract the aqueous phase with dichloromethane (200 mL). Wash the combined organic phases with water (3×100 mL). Concentrate the organic phase to 180 mL total volume. Add heptane (350 mL). Filter the resulting solid to afford 51.5 g (90%) of the title compound.
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:6]([C:13]2[C:18]([Cl:19])=[CH:17][CH:16]=[CH:15][C:14]=2[Cl:20])=[N:7][O:8][C:9]=1[CH:10]1[CH2:12][CH2:11]1)=O.[H-].C([Al+]CC(C)C)C(C)C.Cl>ClCCl>[CH:10]1([C:9]2[O:8][N:7]=[C:6]([C:13]3[C:14]([Cl:20])=[CH:15][CH:16]=[CH:17][C:18]=3[Cl:19])[C:5]=2[CH2:3][OH:2])[CH2:12][CH2:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
62.4 g
Type
reactant
Smiles
COC(=O)C=1C(=NOC1C1CC1)C1=C(C=CC=C1Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
440 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir the resulting mixture for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Warm to 15° C. to 25° C.
STIRRING
Type
STIRRING
Details
stir for 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
Stir for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Separate the phases
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase with dichloromethane (200 mL)
WASH
Type
WASH
Details
Wash the combined organic phases with water (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the organic phase to 180 mL total volume
FILTRATION
Type
FILTRATION
Details
Filter the resulting solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)C1=C(C(=NO1)C1=C(C=CC=C1Cl)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 51.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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